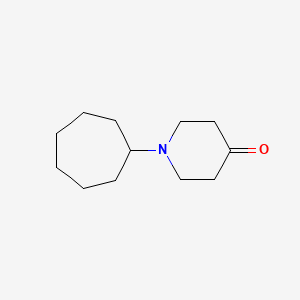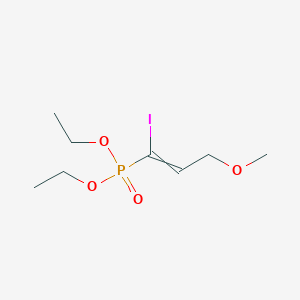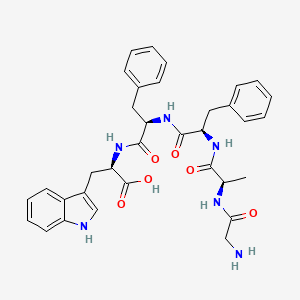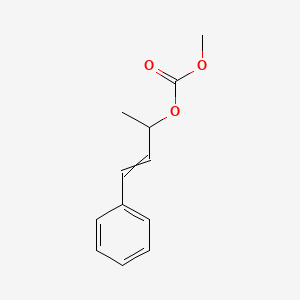![molecular formula C17H12N8S B12608185 Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-44-8](/img/structure/B12608185.png)
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring This specific compound is characterized by the presence of azido groups at positions 2 and 4, a methylthio group at position 6, and a phenyl group at position 5
Méthodes De Préparation
The synthesis of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylthio-4-pyrimidinone from commercially available 2-thiouracil. This intermediate is then subjected to azidation reactions to introduce the azido groups at positions 2 and 4. The phenyl group at position 5 can be introduced through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like chloroform and reagents such as methyl iodide and sodium azide .
Analyse Des Réactions Chimiques
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming triazoles in the presence of alkynes through a click chemistry approach.
Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions using palladium catalysts.
Applications De Recherche Scientifique
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s azido groups make it useful in bioconjugation and labeling studies, particularly in click chemistry applications.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation, where the compound can be used to label biomolecules selectively. The azido groups react with alkynes to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .
Comparaison Avec Des Composés Similaires
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- can be compared with other pyrimidine derivatives such as:
2,4-Diaminopyrimidine: Lacks the azido and methylthio groups, making it less reactive in click chemistry applications.
5-Fluorouracil: A well-known anticancer drug, structurally simpler and used primarily in chemotherapy.
2,4,6-Triazidopyrimidine: Contains three azido groups, making it more reactive but potentially less stable than the compound .
The unique combination of azido, methylthio, and phenyl groups in Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
651316-44-8 |
|---|---|
Formule moléculaire |
C17H12N8S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2,4-diazido-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C17H12N8S/c1-26-13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(22-24-18)21-17(20-15)23-25-19/h2-10H,1H3 |
Clé InChI |
WAEZKEFEINMONS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)

![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)


![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)


![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)

![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
